molecular formula C22H19ClN2O3 B5214200 3-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5214200
M. Wt: 394.8 g/mol
InChI Key: KRVSBZUFHJGKCY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that this compound may exert its anticancer activity through the inhibition of DNA topoisomerase IIα. Additionally, this compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has significant biochemical and physiological effects. This compound has been reported to induce cell cycle arrest and inhibit cell proliferation in cancer cells. Additionally, it has also been shown to induce apoptosis in cancer cells, which is a critical process for the elimination of cancer cells from the body.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential as a potent anticancer agent. This compound has shown promising results in inhibiting the growth of various cancer cell lines, making it an attractive candidate for further studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.

Future Directions

There are several future directions for the study of 3-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One of the directions is to investigate its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound to minimize toxicity. Furthermore, studies are needed to investigate the mechanism of action of this compound fully.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been reported using different methods. One of the methods involves the reaction of 4-chloroaniline with 3-ethoxy-4-hydroxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with anthranilic acid in the presence of acetic anhydride to obtain the final product.

Scientific Research Applications

3-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has also been studied for its potential applications in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-2-28-20-13-14(7-12-19(20)26)21-24-18-6-4-3-5-17(18)22(27)25(21)16-10-8-15(23)9-11-16/h3-13,21,24,26H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVSBZUFHJGKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

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